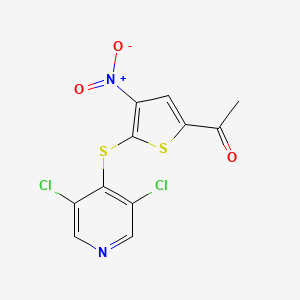![molecular formula C7H6FN3O B8362591 6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8362591.png)
6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-B]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom in the structure can significantly influence the compound’s chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine derivatives with suitable electrophiles can lead to the formation of the imidazo[4,5-B]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-B]pyridine oxides, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activity.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-B]pyridine: Known for its mutagenic properties and presence in cooked meat.
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in their biological activities and applications.
Uniqueness
6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C7H6FN3O |
|---|---|
Poids moléculaire |
167.14 g/mol |
Nom IUPAC |
6-fluoro-1-methyl-3H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C7H6FN3O/c1-11-5-2-4(8)3-9-6(5)10-7(11)12/h2-3H,1H3,(H,9,10,12) |
Clé InChI |
QRCKJNSYCWMXAQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(NC1=O)N=CC(=C2)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromotricyclo[4.3.1.12,5]undecane](/img/structure/B8362528.png)












